molecular formula C4H4BrNS B3086550 5-Bromothiophen-2-amine CAS No. 1159882-51-5

5-Bromothiophen-2-amine

Cat. No.: B3086550
CAS No.: 1159882-51-5
M. Wt: 178.05 g/mol
InChI Key: LVZXKIHSMKEBRO-UHFFFAOYSA-N
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Description

5-Bromothiophen-2-amine: is an organic compound that belongs to the class of heterocyclic amines. It consists of a thiophene ring, which is a five-membered ring containing one sulfur atom, substituted with a bromine atom at the 5-position and an amino group at the 2-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothiophen-2-amine typically involves the bromination of thiophene followed by amination. One common method is the bromination of thiophene to produce 5-bromothiophene, which is then subjected to amination using ammonia or an amine source under suitable conditions. The reaction can be catalyzed by palladium or copper catalysts to enhance the yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process. The choice of solvents, temperature, and catalysts are critical factors in achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromothiophen-2-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thiophene derivatives.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Organolithium reagents, Grignard reagents, and other nucleophiles.

Major Products:

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced thiophene derivatives.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-Bromothiophen-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Biology: In biological research, this compound is studied for its potential biological activities. It can be used as a starting material for the synthesis of bioactive molecules and pharmaceutical intermediates.

Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs). It is also utilized in the development of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

    5-Chlorothiophen-2-amine: Similar structure with a chlorine atom instead of bromine.

    5-Fluorothiophen-2-amine: Similar structure with a fluorine atom instead of bromine.

    5-Iodothiophen-2-amine: Similar structure with an iodine atom instead of bromine.

Uniqueness: 5-Bromothiophen-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interactions with other molecules, making it distinct from its halogenated analogs.

Properties

IUPAC Name

5-bromothiophen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c5-3-1-2-4(6)7-3/h1-2H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZXKIHSMKEBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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